molecular formula C22H18ClN3O2S B2445638 2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1105241-91-5

2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2445638
CAS No.: 1105241-91-5
M. Wt: 423.92
InChI Key: MUGKKYJLJBATMN-UHFFFAOYSA-N
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Description

2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S and its molecular weight is 423.92. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Compounds related to 2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. Studies highlight the synthesis and evaluation of compounds with structural similarities, demonstrating moderate to good antibacterial activity, particularly against S. aureus and E. coli. The structure-activity relationships were explored through QSAR studies, revealing the positive contribution of substituents indicating increased hydrophobicity or steric bulk character (Desai et al., 2008).

Antitumor Activity

Several derivatives of thieno[3,2-d]pyrimidine, structurally related to the compound , have been synthesized and assessed for their antitumor activity. Notably, these compounds showed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. Some compounds demonstrated activity comparable to doxorubicin, indicating their potential as effective antitumor agents (Hafez & El-Gazzar, 2017).

Synthesis and Structural Studies

Research has been conducted on the synthesis of related compounds and their structural characterization. These studies provide insights into the crystal structures, molecular conformation, and intermolecular interactions of similar acetamide compounds, laying the groundwork for understanding the physical and chemical properties that may contribute to their biological activity (Subasri et al., 2017).

Antiproliferative and Molecular Docking Studies

Compounds structurally similar to this compound have been explored for their antiproliferative activity against various cancer cell lines. Additionally, molecular docking studies have been performed to understand the interaction mechanisms with specific protein targets. This research indicates significant inhibitory effects against cancer cell proliferation and provides a molecular basis for the observed biological activities (Huang et al., 2020).

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c1-2-14-3-9-17(10-4-14)25-19(27)11-26-13-24-20-18(12-29-21(20)22(26)28)15-5-7-16(23)8-6-15/h3-10,12-13H,2,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGKKYJLJBATMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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